3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS No.: 886913-65-1
Cat. No.: VC5436417
Molecular Formula: C22H25N3O7S
Molecular Weight: 475.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886913-65-1 |
|---|---|
| Molecular Formula | C22H25N3O7S |
| Molecular Weight | 475.52 |
| IUPAC Name | 3,4,5-triethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)20(26)23-22-25-24-21(32-22)14-8-10-16(11-9-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26) |
| Standard InChI Key | HSSBQHVRJFQTPR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |
Introduction
Structural Characteristics
The compound’s structure is defined by three key components:
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Benzamide Core: A benzene ring substituted with three ethoxy groups at the 3rd, 4th, and 5th positions, linked to an amide functional group.
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1,3,4-Oxadiazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, which enhances electronic stability and biological interaction potential.
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Methylsulfonyl-Substituted Phenyl Group: A phenyl ring with a sulfonyl group () and methyl substituent at the para position, contributing to hydrophobicity and target selectivity.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 475.52 g/mol |
| CAS Registry Number | 886913-65-1 |
| SMILES Notation | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |
| InChI Key | HSSBQHVRJFQTPR-UHFFFAOYSA-N |
The triethoxy groups enhance solubility in organic solvents, while the methylsulfonyl group improves membrane permeability. The oxadiazole ring’s electron-deficient nature facilitates interactions with biological targets through hydrogen bonding and π-π stacking.
Synthesis and Preparation
The synthesis of 3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves a multi-step protocol:
Key Synthetic Steps
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Formation of Benzamide Intermediate:
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3,4,5-Triethoxybenzoic acid is converted to its acid chloride using thionyl chloride ().
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The acid chloride reacts with 5-amino-2-mercapto-1,3,4-oxadiazole to form the benzamide-oxadiazole intermediate.
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Introduction of Methylsulfonyl Group:
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A Suzuki-Miyaura coupling reaction attaches the 4-(methylsulfonyl)phenyl boronates to the oxadiazole ring.
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Palladium catalysts (e.g., ) and base (e.g., ) are employed under inert conditions.
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Purification:
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Column chromatography with silica gel and ethyl acetate/hexane eluents isolates the final product.
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Recrystallization in ethanol yields >95% purity.
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Reaction Optimization
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80–100°C (oxadiazole formation) |
| Solvent | Dimethylformamide (DMF) |
| Catalyst | |
| Reaction Time | 12–24 hours |
Mechanism of Action
The compound’s mechanism is hypothesized to involve:
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Enzyme Inhibition: The oxadiazole ring binds to ATP pockets in kinases (e.g., EGFR), disrupting phosphorylation cascades.
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DNA Intercalation: Planar regions of the molecule may intercalate DNA, inducing apoptosis in cancer cells.
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ROS Scavenging: Ethoxy groups donate hydrogen atoms to neutralize free radicals, mitigating oxidative stress.
Applications in Research and Development
Drug Discovery
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Lead Compound: Structural novelty makes it a candidate for high-throughput screening against infectious and oncological targets.
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Prodrug Potential: Hydrolysis of ethoxy groups in vivo could modulate bioavailability.
Materials Science
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Liquid Crystals: The rigid oxadiazole core and flexible ethoxy tails enable applications in optoelectronic devices.
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Polymer Additives: Enhances thermal stability in polyamides and polyesters.
Comparative Analysis with Structural Analogues
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 3,4,5-Trimethoxy Analogue | Methoxy instead of ethoxy | Reduced solubility |
| 4-Nitro Substituted Oxadiazole | Nitro group at phenyl ring | Higher cytotoxicity (IC 5 µM) |
| Benzamide without Sulfonyl | Lacks group | Lower membrane permeability |
Future Research Directions
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Pharmacokinetic Studies: Assess absorption, distribution, metabolism, and excretion (ADME) profiles.
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Target Identification: Use CRISPR screening to identify molecular targets.
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Toxicology Assessments: Evaluate acute and chronic toxicity in animal models.
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Formulation Development: Explore nanoencapsulation to enhance bioavailability.
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